
4-(4-Chlorophenyl)-4-oxobutanenitrile
Übersicht
Beschreibung
4-(4-Chlorophenyl)-4-oxobutanenitrile (4-CPB) is an organic compound that is widely used in scientific research as a reagent, as a synthetic intermediate, and as an analytical tool. It has a wide range of applications, including in the synthesis of new compounds, in the study of biochemical pathways, and in the study of the structure and function of proteins. 4-CPB is a relatively stable compound and is relatively non-toxic, making it an ideal reagent for laboratory use.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Spectroscopic Characterization
A study by Wazzan et al. (2016) focused on the molecular structure, spectroscopic characterization, non-linear optical (NLO), and natural bond orbital (NBO) analyses of 4-(4-chlorophenyl)-4-oxobutanenitrile derivatives. These compounds were evaluated using density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. The study provided insights into their structural parameters, vibrational spectra, and electronic properties, suggesting potential applications in the fields of biology and corrosion inhibition due to their charge distributions and reactivity descriptors (Wazzan, Al-Qurashi, & Faidallah, 2016).
Advanced Oxidation Processes for Pollutant Degradation
Bokare and Choi (2011) demonstrated the oxidative degradation of aqueous organic pollutants using a Cr(III)/Cr(VI) redox cycle, which showed significant potential for advanced oxidation processes. Their research highlighted the Fenton-like oxidation of pollutants such as 4-chlorophenol, initiated by the reaction between the aquo-complex of Cr(III) and hydrogen peroxide (Bokare & Choi, 2011).
Photoelectrochemical Sensing of Toxic Pollutants
Yan et al. (2019) developed a sensitive photoelectrochemical sensor based on a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting 4-chlorophenol in water. This sensor exhibited a strong linear relationship, a wide range, a low detection limit, and high repeatability, specificity, and stability, offering a novel approach for monitoring chlorinated organic pollutants (Yan et al., 2019).
Photocatalytic Decomposition in Water Treatment
Singh et al. (2017) synthesized a Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol in water, addressing the removal of highly toxic and non-biodegradable organic contaminants. Their findings suggest that such nanocomposites could offer efficient methods for pollutant degradation in aquatic environments (Singh, Senapati, Borgohain, & Sarma, 2017).
Wirkmechanismus
Target of Action
Similar compounds such as pyraclostrobin, a fungicide, target the mitochondrial respiration in fungi . It’s important to note that the specific targets can vary depending on the chemical structure and functional groups present in the compound.
Mode of Action
Compounds with similar structures, such as chlorfenapyr, disrupt the production of adenosine triphosphate (atp) by oxidative removal of the n-ethoxymethyl group . This disruption leads to cellular death and ultimately organism mortality .
Biochemical Pathways
Related compounds like pyraclostrobin affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .
Result of Action
Related compounds like chlorfenapyr result in the disruption of atp production, leading to cellular death .
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXMMEVNYHPAPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343089 | |
| Record name | 4-(4-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-4-oxobutanenitrile | |
CAS RN |
40394-87-4 | |
| Record name | 4-(4-Chlorophenyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-chlorophenyl)-4-oxobutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

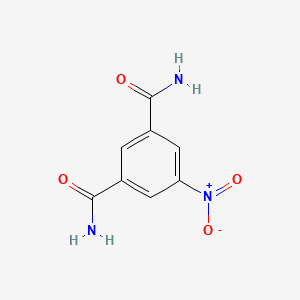
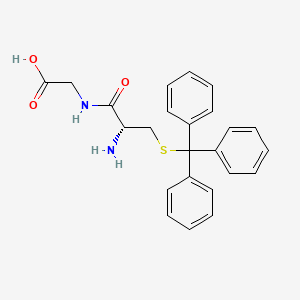
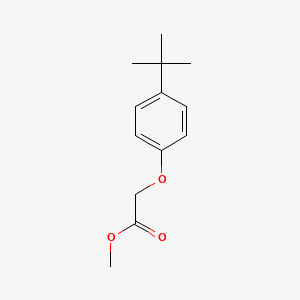
![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-n-[4-[(2,2,3,3,4,4,4-heptafluoro-1-oxobutyl)amino]-3-hydroxyphenyl]-](/img/structure/B1605361.png)
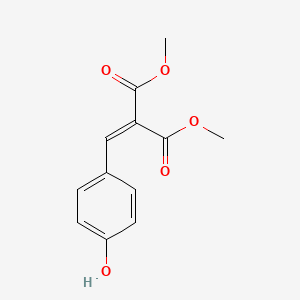

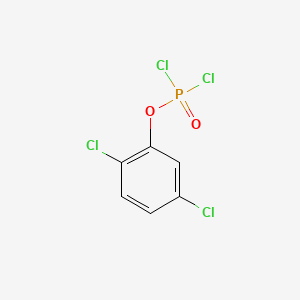
![[[4-[[2-(4-Cyclohexylphenoxy)ethyl]ethylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B1605368.png)
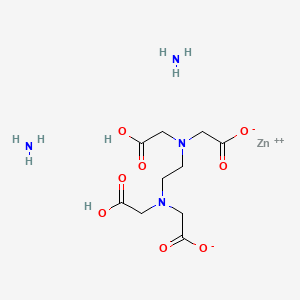
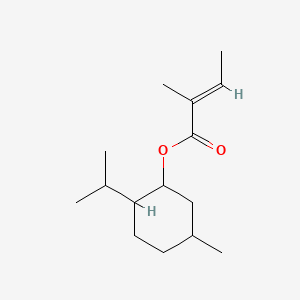

![2-[8-Isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane](/img/structure/B1605375.png)

